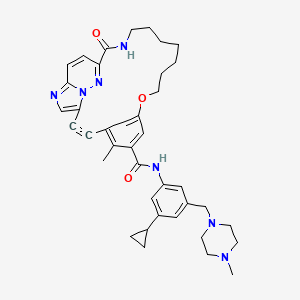
Trk-IN-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trk-IN-24 is a selective inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKC, and mutant forms TRKA G595R, TRKA G667C, and TRKA F589L. It has shown significant antitumor activity in various xenograft models and inhibits the proliferation of Ba/F3 cells expressing single mutants .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Trk-IN-24 involve multiple steps, including the use of specific reagents and catalysts. detailed industrial production methods are proprietary and not publicly disclosed. Generally, the synthesis involves the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity .
Analyse Chemischer Reaktionen
Trk-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and efficacy.
Substitution: Common reagents and conditions for substitution reactions include the use of halides and nucleophiles under controlled temperatures and pH levels. .
Wissenschaftliche Forschungsanwendungen
Trk-IN-24 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of TRK receptors and their role in various biochemical pathways.
Biology: this compound is utilized to investigate the biological functions of TRK receptors in cellular processes.
Medicine: The compound has shown promise in preclinical studies for its antitumor activity, making it a potential candidate for cancer therapy.
Industry: This compound is used in the development of new therapeutic agents targeting TRK receptors .
Wirkmechanismus
Trk-IN-24 functions by inhibiting the activity of TRK receptors. It binds to the ATP-binding site of the receptor, preventing the interaction with neurotrophins and subsequent receptor activation. This inhibition leads to the induction of cellular apoptosis and the suppression of tumor cell proliferation. The major molecular targets include TRKA, TRKC, and their mutant forms, with downstream pathways involving mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ .
Vergleich Mit ähnlichen Verbindungen
Trk-IN-24 is compared with other TRK inhibitors such as:
Larotrectinib: An oral TRK inhibitor with high specificity and efficacy in treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK, used in treating various solid tumors.
Selitrectinib: A potent and selective inhibitor of TRK receptors with similar applications in cancer therapy.
This compound is unique due to its high selectivity for specific TRK mutants and its demonstrated efficacy in preclinical models .
Eigenschaften
Molekularformel |
C39H45N7O3 |
|---|---|
Molekulargewicht |
659.8 g/mol |
IUPAC-Name |
N-[3-cyclopropyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-methyl-18-oxo-9-oxa-17,23,25,26-tetrazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide |
InChI |
InChI=1S/C39H45N7O3/c1-27-30-10-11-33-25-41-37-13-12-36(43-46(33)37)39(48)40-14-6-4-3-5-7-19-49-34(23-30)24-35(27)38(47)42-32-21-28(20-31(22-32)29-8-9-29)26-45-17-15-44(2)16-18-45/h12-13,20-25,29H,3-9,14-19,26H2,1-2H3,(H,40,48)(H,42,47) |
InChI-Schlüssel |
YOBIWCLAYQWPPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=C1C(=O)NC3=CC(=CC(=C3)C4CC4)CN5CCN(CC5)C)OCCCCCCCNC(=O)C6=NN7C(=NC=C7C#C2)C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




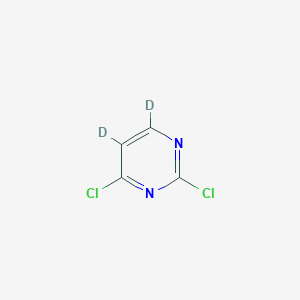
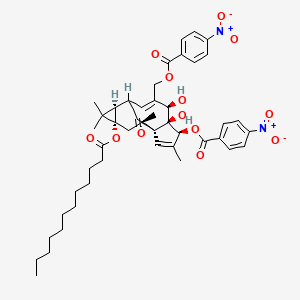


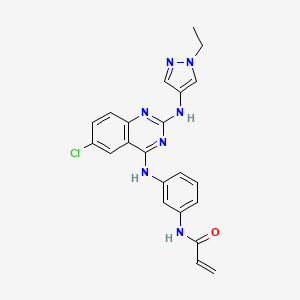
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
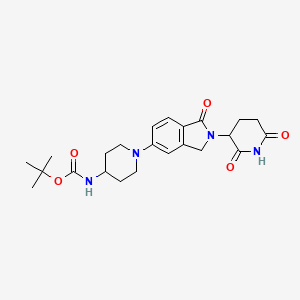
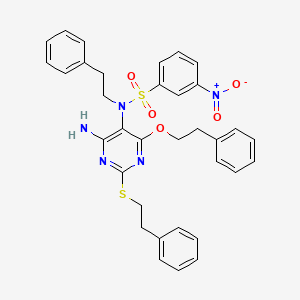
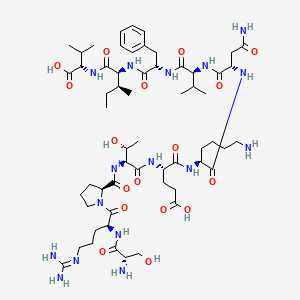
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)


